Lipophilicity Advantage of Cyclopentyl over Methoxycyclopentyl Substituent for Membrane Permeability
The target compound, bearing a cyclopentyl group at the 3-position, exhibits a computed XLogP3-AA value of 2.4 [1]. In contrast, the direct analog 3-(1-methoxycyclopentyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1918078-41-7) has a computed XLogP3-AA of 1.5 [2]. This represents a difference of 0.9 log units, indicating that the target compound is approximately 8-fold more lipophilic. Higher lipophilicity generally correlates with enhanced passive membrane diffusion, which can improve cellular uptake in whole-cell assays.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1.5 (3-(1-methoxycyclopentyl) analog, CAS 1918078-41-7) |
| Quantified Difference | 0.9 log units (target is ~8× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
Higher lipophilicity makes the cyclopentyl-substituted compound more suitable for intracellular target engagement and cell-based phenotypic screening where membrane penetration is rate-limiting.
- [1] PubChem Compound Summary CID 79608733: 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole. Molecular formula C13H21N3O, MW 235.33, XLogP3-AA 2.4. View Source
- [2] PubChem Compound Summary CID 104609753: 3-(1-Methoxycyclopentyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole. Molecular formula C14H23N3O2, MW 265.35, XLogP3-AA 1.5. View Source
